tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[(1S,2R)-2-aminocyclopropyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-9(5-7-15)10-8-11(10)14/h9-11H,4-8,14H2,1-3H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMLQHVAEWRLIF-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@H]2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate generally involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate starting materials to form the cyclopropyl and piperidine rings. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial-scale production of this compound might leverage continuous flow chemistry techniques to enhance efficiency and yield. Optimized reaction conditions, including temperature, pressure, and solvent choice, are critical to scale up the synthesis from a laboratory setting to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to modify its functional groups.
Reduction: Reduction reactions can alter the nitrogen-containing groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the piperidine or cyclopropyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The products from these reactions vary widely based on the specific conditions and reagents used, but generally involve alterations to the functional groups attached to the piperidine and cyclopropyl rings.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it serves as a molecular probe to understand receptor interactions due to its structural similarity to biologically active amines.
Medicine
In the field of medicine, it is investigated for its potential therapeutic applications, particularly as a lead compound in drug development for neurological conditions.
Industry
In industrial applications, it might be used in the development of advanced materials or as a precursor to other specialized chemical products.
Mechanism of Action
The compound’s mechanism of action often involves binding to specific molecular targets, such as receptors or enzymes, altering their activity. The cyclopropyl and piperidine rings play crucial roles in these interactions, influencing the compound's affinity and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate with structurally analogous piperidine derivatives.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Functional Groups and Reactivity: The target compound’s primary amine enables hydrogen bonding and participation in nucleophilic reactions (e.g., reductive amination), making it suitable for drug-target interactions . The hydroxymethyl analog () has a polar hydroxyl group, which may undergo oxidation or serve as a conjugation site for prodrug strategies .
Stereochemical Influence :
- The (1S,2R) configuration in the target compound imposes distinct spatial constraints compared to the (1R,2S)-hydroxymethyl derivative. This affects binding affinity in chiral environments, such as enzyme active sites.
Physicochemical Properties: The target compound’s amino group increases water solubility relative to the hydrophobic indole derivative () but reduces it compared to the hydroxymethyl analog (). LogP values (predicted): Target (~1.5), Indole derivative (~3.2), Hydroxymethyl analog (~1.8).
Synthetic Accessibility :
- The target compound’s cyclopropane ring likely requires stereoselective synthesis, such as Simmons-Smith cyclopropanation or transition-metal-catalyzed methods.
- The indole derivative () may involve Ullmann coupling or Buchwald-Hartwig amination for piperidine-indole linkage .
- The hydroxymethyl analog () could be synthesized via epoxide ring-opening or hydroxylation of a pre-functionalized cyclopropane .
Biological Applications: Target Compound: Potential use in neuroactive agents (e.g., NMDA receptor modulators) due to the amine’s basicity and cyclopropane’s rigidity. Indole Derivative: Applications in oncology (kinase inhibition) or CNS disorders (serotonin mimicry) . Hydroxymethyl Analog: Suitable for prodrug development or as a synthetic intermediate for further functionalization .
Biological Activity
tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- CAS Number : 119031790
The compound functions primarily as an inhibitor of certain enzymes and receptors within the central nervous system. Its structural similarity to other piperidine derivatives allows it to interact with various neurotransmitter systems, particularly those involving glutamate and acetylcholine receptors.
Pharmacological Effects
- Neurotransmitter Modulation :
- Antinociceptive Activity :
- Anti-inflammatory Potential :
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted on rodent models indicated that administration of this compound resulted in improved cognitive function following induced neurodegeneration. The compound was found to increase levels of neurotrophic factors, which are vital for neuron survival and growth.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to the piperidine ring can significantly influence its biological activity. For instance, variations in substituents on the nitrogen atom have been shown to enhance receptor binding affinity and selectivity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting the cyclopropylamine precursor with tert-butyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) at 0–25°C preserves stereochemistry. Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis may be required to maintain the (1S,2R) configuration. Solvent polarity and temperature critically impact reaction efficiency and stereoselectivity .
Q. How can the stereochemical integrity of the (1S,2R)-aminocyclopropyl group be validated during synthesis?
- Methodological Answer : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) followed by -NMR or -NMR analysis. X-ray crystallography (via SHELX programs) provides definitive confirmation of stereochemistry, while circular dichroism (CD) spectroscopy can monitor enantiopurity in solution .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use full chemical protective gear (gloves, lab coat, goggles) and respiratory protection (NIOSH-certified P95/P100 masks for particulates). Work in a fume hood to avoid inhalation. Store at 4°C in amber vials to prevent photodegradation. Incompatible with strong oxidizers; ensure segregated storage .
Advanced Research Questions
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for in vitro assays?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–40°C. Monitor degradation via HPLC-MS. For acidic conditions, lyophilization or formulation with cyclodextrins improves stability. Tertiary-butyl esters are prone to hydrolysis above pH 8; replace with more stable protecting groups (e.g., Boc-alternatives) if necessary .
Q. How can researchers resolve contradictions in reported biological activities across different cell lines?
- Methodological Answer : Perform dose-response assays (e.g., IC determination) with standardized cell lines (e.g., HEK293, HeLa) and validate using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts). Use siRNA knockdown or CRISPR-Cas9 to identify off-target effects. Proteomic profiling (e.g., mass spectrometry) can map interaction networks to explain variability .
Q. What analytical techniques are critical for characterizing interactions between this compound and biomolecular targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () in real time.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray Crystallography : Resolves 3D binding modes (requires co-crystallization).
- NMR Titration : Maps binding sites at atomic resolution (e.g., - HSQC for proteins) .
Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The strained cyclopropane enhances electrophilicity, enabling ring-opening reactions with nucleophiles (e.g., thiols in cysteine residues). DFT calculations predict reaction hotspots, while kinetic studies (stopped-flow UV-Vis) quantify ring-opening rates. This reactivity can be harnessed for targeted covalent inhibitor design .
Data Contradiction and Validation
Q. How should discrepancies in reported cytotoxicity data between in vitro and in vivo models be addressed?
- Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, plasma protein binding) using LC-MS/MS. Perform metabolite profiling to identify active/inactive derivatives. Use humanized mouse models or 3D organoids to bridge in vitro-in vivo gaps .
Q. What computational tools predict the compound’s ADMET properties, and how reliable are they compared to experimental data?
- Methodological Answer : Tools like SwissADME, pkCSM, and ProTox-II predict solubility, permeability, and toxicity. Validate predictions experimentally:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
